N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a naphthalene sulfonamide group attached to a pyrrolidine ring, which is further substituted with a methylated pyrrole moiety. The intricate arrangement of these functional groups makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent sulfonation. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide stands out due to its unique structural features and potential applications. Similar compounds may include other sulfonamide derivatives or pyrrole-based molecules, but the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.
Comparison with Similar Compounds
N-(2-(1H-pyrrol-2-yl)ethyl)naphthalene-2-sulfonamide
N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide
N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide core, which is known for its diverse biological activities. The presence of pyrrole and pyrrolidine rings contributes to its pharmacological profile, enhancing interactions with various biological targets.
1. Antioxidant Activity
Naphthalene sulfonamides have been identified as radical scavengers, exhibiting antioxidant properties in the presence of peroxyl radicals. This activity suggests potential therapeutic applications in oxidative stress-related conditions .
2. Inhibition of Carbonic Anhydrases
Recent studies have highlighted sulfonamide derivatives as effective inhibitors of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes. The compound's structure allows it to interact with the active sites of bacterial CAs, leading to significant inhibition . This mechanism is particularly relevant in the context of developing treatments for bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the naphthalene and pyrrole moieties significantly influence biological activity. For instance, substituents on the naphthalene ring can enhance binding affinity to target proteins, while variations in the pyrrole structure can affect solubility and bioavailability .
Structural Feature | Influence on Activity |
---|---|
Naphthalene Substituents | Increased binding affinity to CAs |
Pyrrole Modifications | Altered solubility and potency |
Antimicrobial Activity
A study evaluating various sulfonamide derivatives, including those similar to this compound, demonstrated potent activity against multidrug-resistant bacterial strains. The compound exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant pathogens .
Anti-inflammatory Effects
Research has shown that compounds with a similar sulfonamide structure can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation .
Research Findings
Recent investigations into the biological activity of sulfonamide derivatives have revealed promising results:
- Antioxidant Studies : Compounds demonstrated significant radical scavenging activity, contributing to their potential use in oxidative stress-related diseases.
- Enzyme Inhibition : Effective inhibition of carbonic anhydrases was noted, with some derivatives showing improved selectivity and potency compared to traditional inhibitors like acetazolamide .
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-23-12-6-9-20(23)21(24-13-4-5-14-24)16-22-27(25,26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21-22H,4-5,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSOOYMBUKGUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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